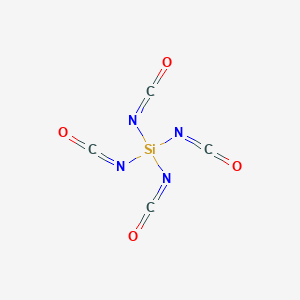![molecular formula C12H13NO2 B009519 (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 103201-79-2](/img/structure/B9519.png)
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, often requiring specific conditions for successful outcomes. For example, the synthesis and characterization of similar oxazolopyrrolidine compounds have been documented through processes involving NMR and high-resolution mass spectrometry, underlining the meticulous approach needed to isolate and identify such molecules (Zhang, Pan, & Xia, 2015).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography provides crucial insights into the compound's configuration. Studies on closely related structures reveal no classical hydrogen bonding, with molecules linked by weak C-H…O contacts, showcasing the intricate molecular interactions and the significance of non-covalent interactions in determining the crystal structure of such compounds (Zhang, Pan, & Xia, 2015).
Wissenschaftliche Forschungsanwendungen
1. Enantioselective Organocatalytic Amination
- Summary of Application: This research presents the first highly enantioselective amination at the C-2 position of 2-perfluoroalkyl-oxazol-5 (2H)-ones to phenylazocarboxylates using a (1R,2R)-cyclohexane-1,2-diamine-derived urea–tertiary amine as a bifunctional catalyst .
- Methods of Application: Two efficient asymmetric transformation processes were achieved through the formation of the intermediate 2- (perfluoroalkyl)-oxazol-5 (2H)-ones starting from simple amino acids or via the formation of the intermediate phenylazocarboxylates starting from N-acyl arylhydrazines .
- Results or Outcomes: Both processes resulted in chiral N, O-aminal derivatives with a quaternary center in good yields (up to 91%) with excellent enantioselectivities (up to 99%) .
2. Diverse Chemistry of Oxazol-5-(4H)-ones
- Summary of Application: Oxazolones have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
- Methods of Application: Oxazolones are used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
- Results or Outcomes: The assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS) has proven to be an effective tool in the discovery of novel biologically important compounds .
3. Antifungal Agents
- Summary of Application: In the search for novel antifungal agents, three series of simple 2-aminobenzoxazole derivatives were designed, synthesized, and evaluated for their antifungal activities against eight phytopathogenic fungi .
- Methods of Application: The research involved the design and synthesis of 2-aminobenzoxazole derivatives .
3. Antifungal Agents
- Summary of Application: In the search for novel antifungal agents, three series of simple 2-aminobenzoxazole derivatives were designed, synthesized, and evaluated for their antifungal activities against eight phytopathogenic fungi .
- Methods of Application: The research involved the design and synthesis of 2-aminobenzoxazole derivatives .
Safety And Hazards
The safety information available indicates that this compound has a GHS07 pictogram and a warning signal word . The hazard statements associated with it are H302-H317 . The precautionary statement is P280 . For detailed safety and hazard information, it would be best to refer to its Material Safety Data Sheet (MSDS).
Eigenschaften
IUPAC Name |
(3R,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURKKNDNLSPPQY-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1COC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CO[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327881 | |
| Record name | (3R,7aS)-3-Phenyltetrahydro-3H,5H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | |
CAS RN |
103201-79-2 | |
| Record name | (3R,7aS)-3-Phenyltetrahydro-3H,5H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)







![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)

![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
